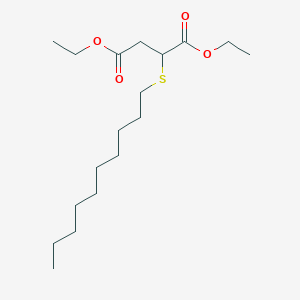

Diethyl 2-(decylsulfanyl)butanedioate

Description

Diethyl 2-(decylsulfanyl)butanedioate is a diethyl ester derivative of butanedioic acid (succinic acid) with a decylsulfanyl (-S-C₁₀H₂₁) substituent at the 2-position of the succinate backbone. Its molecular formula is C₁₈H₃₄O₄S, and it features a lipophilic decyl chain linked via a thioether bond, which distinguishes it from simpler succinate esters. The compound’s properties, such as solubility and reactivity, are influenced by the long alkyl chain and sulfur moiety, warranting comparison with structurally or functionally related compounds .

Properties

CAS No. |

60713-00-0 |

|---|---|

Molecular Formula |

C18H34O4S |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

diethyl 2-decylsulfanylbutanedioate |

InChI |

InChI=1S/C18H34O4S/c1-4-7-8-9-10-11-12-13-14-23-16(18(20)22-6-3)15-17(19)21-5-2/h16H,4-15H2,1-3H3 |

InChI Key |

IZPHBZZUHCYJHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSC(CC(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(decylsulfanyl)butanedioate typically involves the alkylation of enolate ions. One common method is the reaction of diethyl malonate with a decyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The esterification of butanedioic acid with ethanol in the presence of a decylsulfanyl group can be catalyzed by acidic or basic catalysts to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(decylsulfanyl)butanedioate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The decylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

- **

Oxidation: Sulfoxides or sulfones.

Comparison with Similar Compounds

Malathion (Diethyl 2-[(Dimethoxyphosphinothioyl)thio]butanedioate)

- Molecular Formula : C₁₀H₁₉O₆PS₂

- CAS No.: 121-75-5

- Key Features: Contains a phosphorothioate group [(dimethoxyphosphinothioyl)thio] at the 2-position, making it an organophosphate insecticide.

- Applications : Widely used in agriculture and public health for pest control. Its mechanism involves acetylcholinesterase inhibition, leading to neurotoxicity in insects .

- Comparison : Unlike Diethyl 2-(decylsulfanyl)butanedioate, Malathion’s phosphorothioate group confers high reactivity and susceptibility to oxidation (e.g., to Malaoxon, its more toxic oxon metabolite). The decylsulfanyl group in the target compound likely offers greater stability but reduced biocidal activity .

Diethyl Butanedioate (Diethyl Succinate)

- Molecular Formula : C₈H₁₄O₄

- Key Features : A simple diethyl ester of succinic acid without substituents on the backbone.

- Applications: Found in wines and food products as a flavoring agent. notes its varying concentrations in grapevines under different defoliation treatments, highlighting its role in aroma profiles .

- Comparison: The absence of the decylsulfanyl group in diethyl succinate results in higher volatility and water solubility, making it suitable for flavor applications. In contrast, the target compound’s long alkyl chain enhances lipophilicity, favoring non-polar environments .

Docusate Sodium (Sodium Dioctyl Sulfosuccinate)

- Molecular Formula : C₂₀H₃₇NaO₇S

- CAS No.: 577-11-7

- Key Features : An anionic surfactant with a sulfonate (-SO₃⁻) group and branched ethylhexyl chains.

- Applications : Used as a laxative and emulsifier in pharmaceuticals. Its sulfonate group ensures high water solubility and surfactant efficiency .

- Comparison : While both compounds have sulfonated/sulfanyl substituents, Docusate’s sulfonate group and shorter alkyl chains make it more hydrophilic. The target compound’s thioether and decyl chain may limit aqueous solubility but enhance compatibility with organic matrices .

Data Table: Comparative Analysis

| Compound | Molecular Formula | CAS No. | Substituent | Key Applications |

|---|---|---|---|---|

| This compound | C₁₈H₃₄O₄S | N/A | Decylsulfanyl (-S-C₁₀H₂₁) | Surfactant R&D, specialty chemicals (inferred) |

| Malathion | C₁₀H₁₉O₆PS₂ | 121-75-5 | Phosphorothioate | Insecticide |

| Diethyl Butanedioate | C₈H₁₄O₄ | N/A | None | Flavoring agent |

| Docusate Sodium | C₂₀H₃₇NaO₇S | 577-11-7 | Sulfonated ethylhexyl | Surfactant, laxative |

Key Research Findings

Substituent Impact on Reactivity :

- Malathion’s phosphorothioate group undergoes oxidation to Malaoxon, increasing toxicity. The decylsulfanyl group in the target compound is a stable thioether, suggesting lower environmental and metabolic reactivity .

Solubility and Applications :

- Diethyl butanedioate’s lack of substituents allows for food-grade use, while the target compound’s lipophilicity may favor industrial applications like lubricants or surfactants .

Surfactant Potential: Docusate sodium’s efficacy stems from its sulfonate group and branched chains. The target compound’s linear decyl chain could offer unique micellar properties, though further studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.